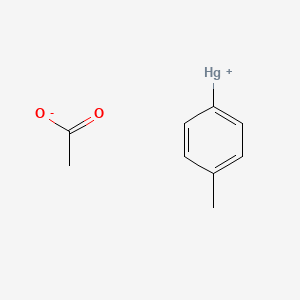
p-Tolylmercuric acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolylmercuric acetate: is an organomercury compound with the molecular formula C9H10HgO2 . It is a derivative of toluene where a mercury atom is bonded to the aromatic ring via a tolyl group and an acetate group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From p-Toluenesulfinic Acid and Mercuric Chloride:
-
Direct Mercuration of Toluene with Mercuric Acetate:
Industrial Production Methods:
- Industrial production typically involves the direct mercuration method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- p-Tolylmercuric acetate can undergo oxidation reactions, often resulting in the formation of mercuric oxide and other oxidized products.
-
Reduction:
- Reduction of this compound can lead to the formation of elemental mercury and toluene derivatives.
-
Substitution:
- This compound can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
- The major products formed from these reactions include mercuric oxide, elemental mercury, and substituted toluene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- p-Tolylmercuric acetate is used as a reagent in organic synthesis, particularly in the preparation of other organomercury compounds.
Biology and Medicine:
- It has been studied for its potential antimicrobial properties and its effects on biological systems.
Industry:
- This compound is used in the production of certain types of catalysts and in the synthesis of specialty chemicals.
Wirkmechanismus
Mechanism:
- The mechanism by which p-tolylmercuric acetate exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and other biological effects.
Molecular Targets and Pathways:
- The primary molecular targets include thiol groups in proteins and enzymes. The interaction with these targets can disrupt normal cellular functions and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenylmercuric acetate: Another organomercury compound with similar properties but different aromatic substituents.
Methylmercuric acetate: A simpler organomercury compound with a methyl group instead of a tolyl group.
Uniqueness:
- p-Tolylmercuric acetate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other organomercury compounds. Its tolyl group provides a balance between reactivity and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
2440-35-9 |
|---|---|
Molekularformel |
C9H10HgO2 |
Molekulargewicht |
350.77 g/mol |
IUPAC-Name |
(4-methylphenyl)mercury(1+);acetate |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[Hg+].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


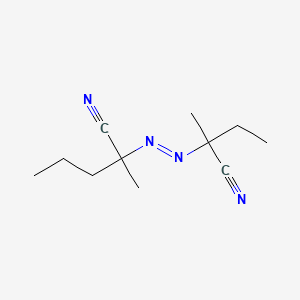
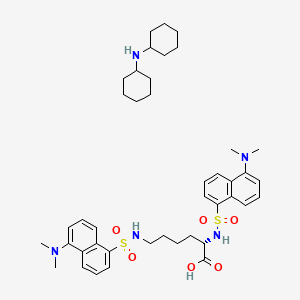
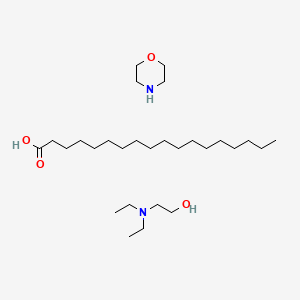
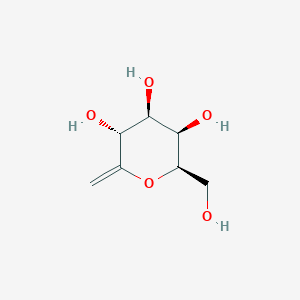
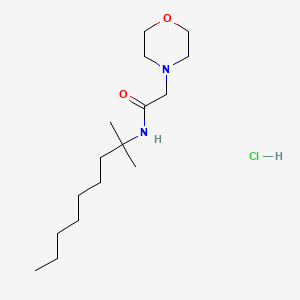
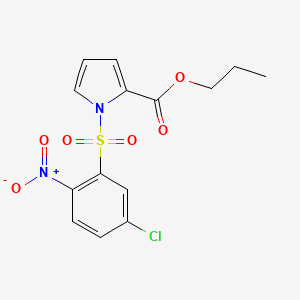
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)

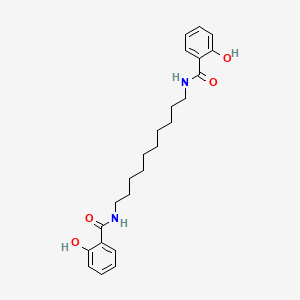

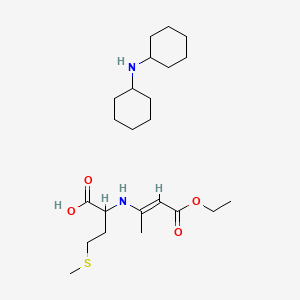
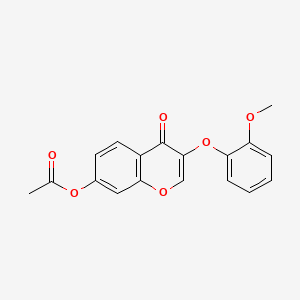
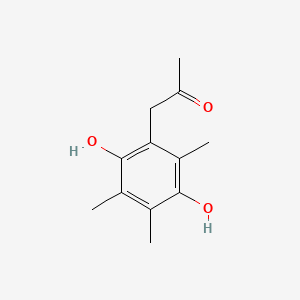
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
